4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid
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Overview
Description
4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a piperidine ring, which is further substituted with a benzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent functionalization. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate under basic conditions.
Attachment of the Benzoic Acid Moiety: The final step involves coupling the piperidine derivative with a benzoic acid derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Similar structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
4-(1-(Benzyloxycarbonyl)piperidin-4-yl)benzoic acid: Another similar compound with slight variations in the substituents.
Uniqueness
4-((1-((Benzyloxy)carbonyl)piperidin-4-yl)methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c23-20(24)19-8-6-16(7-9-19)14-17-10-12-22(13-11-17)21(25)26-15-18-4-2-1-3-5-18/h1-9,17H,10-15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFPXXBMDBGLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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